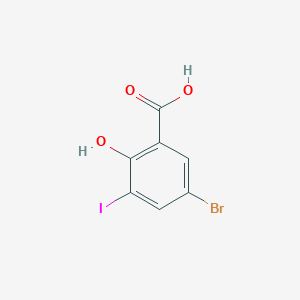

5-Bromo-2-hydroxy-3-iodobenzoic acid

Description

5-Bromo-2-iodobenzoic acid (CAS: 21740-00-1) is a halogen-substituted benzoic acid derivative with the molecular formula C₇H₄BrIO₂ and a molecular weight of 352.91 g/mol . It features a bromine atom at the 5-position, an iodine atom at the 2-position, and a carboxylic acid group at the 1-position of the benzene ring. This compound is utilized in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactivity in cross-coupling reactions and as a precursor for functionalized aromatic systems .

Properties

Molecular Formula |

C7H4BrIO3 |

|---|---|

Molecular Weight |

342.91 g/mol |

IUPAC Name |

5-bromo-2-hydroxy-3-iodobenzoic acid |

InChI |

InChI=1S/C7H4BrIO3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12) |

InChI Key |

KQHMKBFCEVNRDU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)I)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-hydroxy-3-iodobenzoic acid typically involves the halogenation of salicylic acid derivatives. One common method is the bromination of 2-hydroxybenzoic acid followed by iodination. The reaction conditions often include the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and pH conditions to ensure selective halogenation.

Industrial Production Methods

Industrial production of 5-Bromo-2-hydroxy-3-iodobenzoic acid may involve large-scale halogenation processes using automated reactors. These processes are optimized for high yield and purity, often employing continuous flow systems and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-hydroxy-3-iodobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the compound can participate in redox reactions.

Coupling Reactions: It can be used in cross-coupling reactions, such as Heck or Suzuki coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Coupling: Palladium catalysts in the presence of base and appropriate ligands.

Major Products

The major products formed from these reactions include various substituted benzoic acids, esters, and other aromatic compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Development

5-Bromo-2-hydroxy-3-iodobenzoic acid serves as an important intermediate in the synthesis of pharmaceuticals. It has been utilized in the development of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are currently under investigation for diabetes therapy. The compound facilitates the creation of therapeutic agents that target specific biological pathways, enhancing their efficacy in treating metabolic disorders .

Case Study: SGLT2 Inhibitors

A study demonstrated the practical scale-up of synthesizing SGLT2 inhibitors using 5-bromo-2-hydroxy-3-iodobenzoic acid as a key intermediate. The synthesis involved multiple steps, including nitration and hydrolysis, yielding a significant amount of product suitable for preclinical studies .

Organic Synthesis

In organic chemistry, 5-bromo-2-hydroxy-3-iodobenzoic acid is employed for preparing complex molecules. Its unique structure allows researchers to explore new chemical reactions and develop innovative materials. The compound can undergo various substitution reactions, leading to diverse derivatives that can be further utilized in different chemical contexts .

Biochemical Research

This compound is valuable in biochemical research, particularly in studying enzyme activity and protein interactions. It provides insights into cellular processes and disease mechanisms, making it a critical tool for researchers investigating biological pathways and therapeutic targets .

Table: Biochemical Applications

| Application | Description |

|---|---|

| Enzyme Activity Studies | Used to investigate the interaction of enzymes with substrates. |

| Protein Interaction | Helps elucidate binding affinities and functional roles of proteins. |

Material Science

In material science, 5-bromo-2-hydroxy-3-iodobenzoic acid finds applications in developing novel polymers and materials. Its incorporation into polymer matrices enhances properties such as thermal stability and chemical resistance, making it suitable for various industrial applications .

Analytical Chemistry

The compound is also utilized as a reagent in analytical chemistry. It aids in detecting and quantifying other substances within complex mixtures, showcasing its versatility beyond synthetic applications .

Table: Analytical Applications

| Methodology | Application |

|---|---|

| Spectroscopy | Used to identify molecular structures |

| Chromatography | Assists in separating compounds for analysis |

Mechanism of Action

The mechanism of action of 5-Bromo-2-hydroxy-3-iodobenzoic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In biological systems, its effects are mediated through interactions with molecular targets, such as enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The position and type of halogens significantly influence reactivity.

- Molecular Weight : 3-Bromo-5-chloro-2-iodobenzoic acid has the highest molecular weight (361.36 g/mol) due to three heavy halogens, impacting solubility and crystallization behavior .

Biological Activity

5-Bromo-2-hydroxy-3-iodobenzoic acid (BHIBA) is a halogenated organic compound that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of BHIBA, focusing on its antimicrobial, anticancer, and antiviral properties.

Chemical Structure and Synthesis

5-Bromo-2-hydroxy-3-iodobenzoic acid is characterized by its unique halogenated structure, which influences its biological activity. The compound can be synthesized through various methods involving the bromination and iodination of benzoic acid derivatives. The presence of hydroxyl groups contributes to its solubility and reactivity in biological systems.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of BHIBA against a range of pathogens. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : Studies indicate that BHIBA exhibits MIC values as low as 3.91 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), outperforming standard antibiotics like nitrofurantoin .

- Bactericidal Effects : BHIBA demonstrated bactericidal effects with a bactericidal concentration (MBC) indicating effective killing at concentrations significantly lower than those required for inhibition .

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 3.91 | 7.81 |

| Escherichia coli | 15.62 | 31.25 |

| Pseudomonas aeruginosa | 62.5 | >1000 |

Anticancer Activity

The anticancer potential of BHIBA has also been investigated, particularly in human breast cancer cell lines.

Case Study:

In vitro studies revealed that BHIBA exhibited cytotoxicity towards MCF-7 and MDA-MB-231 breast cancer cell lines, with IC50 values around 4.77 mM for MDA-MB-231 . The compound's ability to induce apoptosis in cancer cells suggests a mechanism that warrants further exploration.

Antiviral Activity

Research into the antiviral properties of BHIBA indicates potential efficacy against viral infections, particularly HIV.

BHIBA has been shown to inhibit viral replication processes by targeting specific viral enzymes such as integrase. In cell culture studies, compounds structurally related to BHIBA demonstrated an EC50 value comparable to established antiretroviral drugs, indicating a promising avenue for further drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.